2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.: 37812-85-4
VCID: VC20146743
InChI: InChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol

CAS No.: 37812-85-4

Cat. No.: VC20146743

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol - 37812-85-4

Specification

CAS No. 37812-85-4
Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
IUPAC Name 2-(diethylaminomethyl)-4-nitronaphthalen-1-ol
Standard InChI InChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3
Standard InChI Key RVMDQSIRTSDBRH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The molecular structure of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol (C₁₅H₁₈N₂O₃) consists of a naphthalene ring system substituted with three functional groups:

  • A hydroxyl (-OH) group at the 1-position,

  • A nitro (-NO₂) group at the 4-position,

  • A diethylamino-methyl (-CH₂N(C₂H₅)₂) group at the 2-position.

The naphthalene core provides a planar, aromatic framework that facilitates π-π interactions, while the electron-withdrawing nitro group and the electron-donating diethylamino moiety create a push-pull electronic system. This configuration influences the compound’s solubility, stability, and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃
Molecular Weight298.32 g/mol
InChIKeyHPGPNEPZUGWNBI-UHFFFAOYSA-N
Aromatic SystemNaphthalene

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol involves multi-step reactions, often beginning with the nitration of naphthalen-1-ol followed by functionalization at the 2-position. A plausible route includes:

  • Nitration of Naphthalen-1-ol: Introduction of the nitro group at the 4-position using a nitrating agent (e.g., HNO₃/H₂SO₄).

  • Mannich Reaction: Installation of the diethylamino-methyl group via a Mannich base formation, employing formaldehyde and diethylamine under controlled pH and temperature .

Alternative methods may utilize Michael addition or nucleophilic substitution reactions, as observed in related naphthoquinone derivatives . For instance, the Mannich reaction has been reported to achieve yields of 60–90% for similar structures when conducted under optimized conditions (e.g., 4-hour reaction time at 60°C) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C70–85%
Mannich FunctionalizationFormaldehyde, Diethylamine, pH 8–960–90%

Purification and Characterization

Purification is typically achieved via column chromatography or HPLC, ensuring the removal of byproducts such as unreacted starting materials or positional isomers. Spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to confirm structural integrity. For example, the ¹H-NMR spectrum would reveal resonances corresponding to the aromatic protons (δ 7.5–8.5 ppm), the methylene group of the diethylamino moiety (δ 2.5–3.5 ppm), and the hydroxyl proton (δ 5.0–6.0 ppm).

Chemical Reactivity and Functional Transformations

Reactivity of the Nitro Group

The nitro group at the 4-position undergoes reduction reactions to form amine derivatives, a transformation relevant to pharmaceutical intermediates. For example, catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), altering the compound’s electronic properties and biological activity .

Basicity of the Diethylamino Group

The diethylamino moiety acts as a weak base, capable of protonation under acidic conditions. This property is exploited in pH-sensitive applications, such as controlled-release dye formulations. Protonation at the nitrogen atom increases the compound’s water solubility, enabling its use in aqueous dye systems.

Oxidative Stability in Hair Dye Applications

In oxidative hair colorants, 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol reacts with hydrogen peroxide (H₂O₂) to generate quinone-like intermediates, which form covalent bonds with keratin in hair shafts. This mechanism ensures long-lasting color retention, though excessive oxidation can lead to degradation and loss of dye efficacy.

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